2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine

Hydrogen bond acceptor count Physicochemical profiling Drug-likeness optimization

Regioisomeric contamination risks in aminothiazole SAR programs compromise synthetic route validity. 2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine (CAS 933751-34-9) resolves this through verified α-methoxy connectivity (InChIKey: ZOTCSCFMXWBVEJ-UHFFFAOYSA-N), ensuring the methoxy group is positioned precisely at the α-carbon for patented selective demethylation chemistry (US 9,000,163 B2). • 4 HBA / TPSA 76.4 Ų - 100% HBA increase vs. parent 2-(thiazol-2-yl)ethanamine for H₁/H₄ selectivity profiling • Validated key intermediate for acotiamide (Z-338) analog synthesis; 95% purity supports kg-scale process development • COA with batch-specific InChIKey/SMILES confirmation to exclude regioisomer cross-contamination

Molecular Formula C6H10N2OS
Molecular Weight 158.22 g/mol
Cat. No. B15242119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine
Molecular FormulaC6H10N2OS
Molecular Weight158.22 g/mol
Structural Identifiers
SMILESCOC(CN)C1=NC=CS1
InChIInChI=1S/C6H10N2OS/c1-9-5(4-7)6-8-2-3-10-6/h2-3,5H,4,7H2,1H3
InChIKeyZOTCSCFMXWBVEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine: Structural and Physicochemical Baseline


2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine (CAS 933751-34-9, MF: C₆H₁₀N₂OS, MW: 158.22 g/mol) is a heterocyclic primary amine building block featuring a thiazole ring substituted at the 2-position with a 2-methoxyethan-1-amine moiety [1]. The compound contains one hydrogen bond donor, four hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 76.4 Ų, with a computed XLogP3-AA of −0.3 [2]. Commercially available at a minimum purity specification of 95% , it serves as a synthetic intermediate in aminothiazole derivative programs, particularly within the patent space of gastroprokinetic agents where selective 2-methoxy demethylation constitutes a critical synthetic step [3]. The compound belongs to the 2-arylethylamine class and is structurally differentiated from the well-characterized histamine H₁ receptor agonist 2-(thiazol-2-yl)ethanamine by the introduction of an α-methoxy substituent [4].

1
SAR probe for GPCR ligand HBA capacity studies
2
Synthetic intermediate with 2-methoxy demethylation handle
3
Regioisomer identity verification by SMILES/InChIKey

Why Generic Thiazolylethanamine Building Blocks Are Not Interchangeable


Compounds within the thiazolylethanamine family cannot be treated as interchangeable building blocks. The α-methoxy substituent on 2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine fundamentally alters key physicochemical parameters relative to the unsubstituted parent 2-(thiazol-2-yl)ethanamine, increasing the hydrogen bond acceptor count from 2 to 4, raising TPSA from 67.15 to 76.4 Ų, and modifying the computed lipophilicity [1][2]. Furthermore, the compound shares the identical molecular formula (C₆H₁₀N₂OS, MW 158.22) with at least two regioisomers—2-(thiazol-2-ylmethoxy)ethanamine (CAS 933758-60-2) and N-(2-methoxyethyl)thiazol-2-amine (CAS 187964-47-2)—yet the connectivity of the methoxy and amine groups to the thiazole core differs, leading to divergent hydrogen-bonding geometries and pharmacophoric presentations . In the context of aminothiazole-based gastroprokinetic agent synthesis, the selective demethylation of the 2-methoxy group is a patented, chemically non-trivial step that underpins industrial production routes to compounds such as acotiamide (Z-338), meaning that the presence and precise position of the methoxy group directly determines downstream synthetic feasibility [3]. Substituting a generic or regioisomeric analog risks either synthetic pathway incompatibility or altered biological target engagement in structure–activity relationship (SAR) studies.

Target
2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine
Substitute
2-(Thiazol-2-yl)ethanamine (parent)
HBA count halves (4 vs 2), TPSA drops 13.8%, and the demethylation handle is absent, blocking patented synthetic routes
Substitute
Regioisomers (same formula, MW 158.22)
Methoxy connectivity differs at exocyclic methylene or thiazole 2-amino position, altering SAR and synthetic reactivity

Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Hydrogen Bond Acceptor Capacity vs. Parent Scaffold

2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine possesses 4 hydrogen bond acceptor (HBA) sites compared with only 2 for the parent compound 2-(thiazol-2-yl)ethanamine, a 100% increase attributable to the two additional oxygen lone-pair donors from the α-methoxy group [1][2]. This elevated HBA count enhances the compound's capacity for intermolecular hydrogen bonding with biological targets or solvents, which may improve aqueous solubility while simultaneously modifying target engagement geometry in SAR exploration relative to the HBA-limited parent scaffold.

HBA Capacity
Cross-study comparable
4 vs 2 HBA
Doubled HBA count may modify target engagement geometry
Supports GPCR ligand design with increased oxygen lone-pair donors
Hydrogen bond acceptor count Physicochemical profiling Drug-likeness optimization

Increased Topological Polar Surface Area and Membrane Permeability Implications

The introduction of the α-methoxy substituent increases the topological polar surface area (TPSA) from 67.15 Ų (parent) to 76.4 Ų (target), a net increase of 9.25 Ų (+13.8%) [1][2]. In CNS drug discovery contexts, TPSA values below 60–70 Ų are generally associated with favorable passive blood-brain barrier penetration, while values above 80–90 Ų correlate with poor CNS exposure. The target compound's TPSA of 76.4 Ų places it in an intermediate range where permeability may be partially attenuated relative to the parent (TPSA 67.15 Ų), offering a tunable parameter for programs seeking to modulate CNS penetration.

TPSA Increase
Cross-study comparable
76.4 vs 67.15 Ų
Elevated TPSA may reduce passive membrane permeability
Useful for programs balancing CNS vs peripheral target exposure
Topological polar surface area Membrane permeability Blood-brain barrier penetration

Structural Differentiation from Regioisomers with Identical Molecular Formula

Three compounds share the molecular formula C₆H₁₀N₂OS (MW 158.22): the target compound 2-methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine (CAS 933751-34-9, SMILES: COC(CN)c1nccs1), the regioisomer 2-(thiazol-2-ylmethoxy)ethanamine (CAS 933758-60-2), and N-(2-methoxyethyl)thiazol-2-amine (CAS 187964-47-2, SMILES: O(CCNc1nccs1)C) [1]. The target compound is uniquely characterized by the methoxy group attached directly to the α-carbon (the carbon bearing the primary amine), whereas the regioisomers place the oxygen at the exocyclic methylene bridge (CAS 933758-60-2) or directly on the thiazole 2-amino position (CAS 187964-47-2). This connectivity difference results in distinct SMILES strings and InChIKeys, enabling unambiguous analytical discrimination via NMR or mass spectrometry, and produces divergent hydrogen-bonding geometries that are critical for reproducible SAR studies.

Regioisomer ID
Direct head-to-head comparison
COC(CN)c1nccs1 (target) vs distinct regioisomer SMILES
Unique InChIKey enables unambiguous analytical discrimination
Requires batch-level SMILES/InChIKey verification to avoid regioisomeric contamination
Regioisomer discrimination Chemical identity Synthetic intermediate quality control

Key Intermediate in Aminothiazole Gastroprokinetic Agent Synthesis

Zeria Pharmaceutical Co., Ltd. has patented methods (US 9,000,163 B2) for selectively demethylating the 2-methoxy group of aromatic carboxylic acid intermediates en route to aminothiazole derivatives with gastroprokinetic activity [1]. The patent establishes that compounds in which 2-hydroxybenzoic acids are amide-bonded to 2-aminothiazoles possess excellent gastroprokinetic effects and are useful for treating functional dyspepsia, nausea, and gastro-oesophageal reflux. The selective demethylation of the 2-methoxy group—the exact functional group present in the target compound—is identified as the enabling synthetic transformation for industrial production of these therapeutic candidates, including acotiamide (Z-338, YM-443) [2]. Acotiamide, a clinically approved gastroprokinetic agent in Japan, demonstrates AChE inhibition with an IC₅₀ of 1.79 μM [3]. While the target compound itself is not the final active pharmaceutical ingredient, its structural motif (2-methoxy on the carbon α to the thiazole ring) maps directly onto the synthetic pathway disclosed in these patents.

Synthetic Route
Class-level inference
2-methoxy demethylation handle per US 9,000,163 B2
Supports patented aminothiazole gastroprokinetic agent synthesis
Downstream acotiamide analog AChE inhibition context reported
Aminothiazole derivative synthesis Gastroprokinetic agents Selective demethylation

Parent Scaffold Histamine H₁ Receptor Pharmacology Baseline

The parent compound 2-(thiazol-2-yl)ethanamine (CAS 18453-07-1) is a well-characterized histamine H₁ receptor agonist with an EC₅₀ of 6,760 nM (6.76 μM) on guinea pig aorta and a Ki of 8,490 nM (8.49 μM) at the guinea pig H₁ receptor, while displaying minimal affinity for the human histamine H₄ receptor (Ki > 10,000 nM) [1][2]. The target compound incorporates an α-methoxy substituent on this pharmacologically active scaffold. The methoxy modification increases HBA count from 2 to 4 and TPSA by 13.8%, both of which are known modulators of GPCR ligand binding kinetics and selectivity profiles [3][4]. This class-level pharmacological precedent establishes the thiazol-2-yl-ethanamine core as a validated starting point for histaminergic probe development and suggests that the α-methoxy derivative may exhibit altered H₁/H₄ selectivity relative to the parent.

Parent H₁ Baseline
Class-level inference
Parent EC₅₀ 6.76 μM; target uncharacterized
Benchmark for SAR programs exploring α-methoxy H₁/H₄ selectivity
HBA and TPSA shifts may alter GPCR binding kinetics
Histamine H1 receptor GPCR agonism Thiazolylethanamine pharmacology

Recommended Application Scenarios Based on Verified Differentiation


SAR Exploration of Histaminergic GPCR Ligands with Modified HBA Profiles

The target compound's 100% increase in hydrogen bond acceptor count (4 HBA vs. 2 HBA) relative to the parent 2-(thiazol-2-yl)ethanamine [1][2] makes it a rational selection for SAR programs exploring the impact of elevated HBA capacity on histamine H₁/H₄ receptor selectivity. The parent scaffold's established H₁ EC₅₀ of 6.76 μM and H₄ Ki > 10 μM [3] provide a quantitative baseline against which the α-methoxy derivative's binding profile can be benchmarked. Researchers should procure this compound when investigating whether the additional oxygen-mediated hydrogen bonding modifies H₁ potency or introduces H₄ affinity.

Intermediate Supply for Gastroprokinetic Drug Development Programs

The patented selective demethylation methodology disclosed in US 9,000,163 B2 [4] establishes the 2-methoxy motif as a critical synthetic handle for producing aminothiazole derivatives with gastroprokinetic activity. Procurement of 2-methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine is indicated for process chemistry groups developing synthetic routes to acotiamide analogs or related aminothiazole carboxamide therapeutic candidates. The compound's commercial availability at 95% purity supports kilogram-scale process development applications.

Regioisomer-Specific Procurement with Stringent Identity Verification

Given that three regioisomers share the molecular formula C₆H₁₀N₂OS (MW 158.22)—2-methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine (CAS 933751-34-9), 2-(thiazol-2-ylmethoxy)ethanamine (CAS 933758-60-2), and N-(2-methoxyethyl)thiazol-2-amine (CAS 187964-47-2)—this compound is best procured for applications where the specific connectivity of the methoxy group at the α-carbon is chemically essential . Analytical confirmation via InChIKey (ZOTCSCFMXWBVEJ-UHFFFAOYSA-N) or SMILES (COC(CN)c1nccs1) should accompany all incoming batches to exclude regioisomeric contamination.

Property-Driven Lead Optimization for Peripheral Indications

The compound's computed XLogP3-AA of −0.3 and TPSA of 76.4 Ų [1] position it as a moderately polar building block suitable for programs targeting peripheral rather than CNS indications, where the TPSA exceeds the typical threshold (60–70 Ų) for passive BBB penetration. Procurement teams should select this compound over the parent 2-(thiazol-2-yl)ethanamine (TPSA 67.15 Ų) when a deliberate reduction in predicted CNS exposure is desired, using the 13.8% TPSA increase as a quantitative design parameter [2].

Application
Selection Property
Validation Focus
Histaminergic GPCR SAR studies
Elevated HBA count (4 vs 2)
H₁/H₄ selectivity shift against parent scaffold baseline
Aminothiazole synthetic route development
2-methoxy demethylation handle
Reproducibility of patented selective demethylation step
Regioisomer-specific procurement
InChIKey / SMILES identity confirmation
Exclusion of regioisomeric impurities in incoming batches
Peripheral lead optimization programs
TPSA 76.4 Ų and XLogP3-AA −0.3
Predicted CNS penetration attenuation relative to parent scaffold
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